molecular formula C16H16N2O4S2 B2448402 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 397283-68-0

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No.: B2448402
CAS No.: 397283-68-0
M. Wt: 364.43
InChI Key: KVPJXUIIUIHCDP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 3-nitrobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or ethanol.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and tolylsulfonyl groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine: Similar structure with a different position of the nitro group.

    2-(3-Nitrophenyl)-3-(p-tolylsulfonyl)thiazolidine: Similar structure with a different position of the tolylsulfonyl group.

Uniqueness

2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the specific positioning of the nitrophenyl and tolylsulfonyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-12-4-2-7-15(10-12)24(21,22)17-8-9-23-16(17)13-5-3-6-14(11-13)18(19)20/h2-7,10-11,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJXUIIUIHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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